
4,4,5-Trimethyl-1-phenylhex-1-yn-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5-Trimethyl-1-phenylhex-1-yn-3-one is an organic compound characterized by its unique structure, which includes a phenyl group attached to a hexynone backbone with three methyl groups at the 4th and 5th positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5-Trimethyl-1-phenylhex-1-yn-3-one typically involves the alkylation of a suitable precursor, such as a phenylacetylene derivative, followed by the introduction of the methyl groups. Common synthetic routes include:
Alkylation: Using a strong base like sodium hydride to deprotonate the phenylacetylene, followed by the addition of an alkyl halide to introduce the hexynone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. Catalysts and optimized reaction conditions are employed to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4,4,5-Trimethyl-1-phenylhex-1-yn-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the triple bond to a double or single bond, forming alkenes or alkanes.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing various functional groups depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
4,4,5-Trimethyl-1-phenylhex-1-yn-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,4,5-Trimethyl-1-phenylhex-1-yn-3-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4-Dimethyl-1-phenylpent-1-yn-3-one
- 4,4,5-Trimethyl-1-phenylpent-1-yn-3-one
Uniqueness
4,4,5-Trimethyl-1-phenylhex-1-yn-3-one is unique due to the presence of three methyl groups at the 4th and 5th positions, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from similar compounds and can lead to different chemical and biological properties.
Propiedades
Número CAS |
918638-77-4 |
|---|---|
Fórmula molecular |
C15H18O |
Peso molecular |
214.30 g/mol |
Nombre IUPAC |
4,4,5-trimethyl-1-phenylhex-1-yn-3-one |
InChI |
InChI=1S/C15H18O/c1-12(2)15(3,4)14(16)11-10-13-8-6-5-7-9-13/h5-9,12H,1-4H3 |
Clave InChI |
AOSXFUKEBOCRRA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)(C)C(=O)C#CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


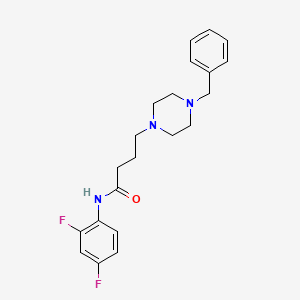
![N-[2-(Cyclopentyloxy)-4-fluorophenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14197810.png)
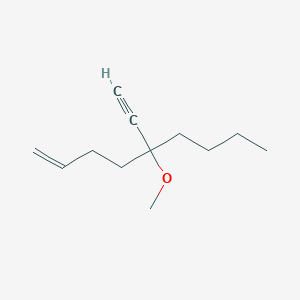
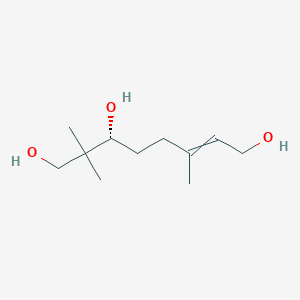
![L-Histidyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine](/img/structure/B14197835.png)
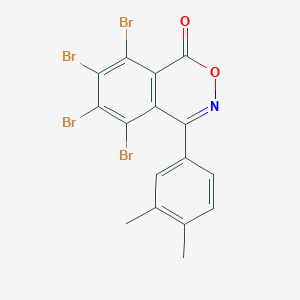

![2-[5-(7-Phenylheptane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14197861.png)


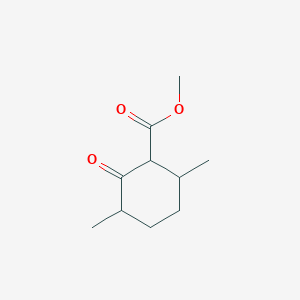
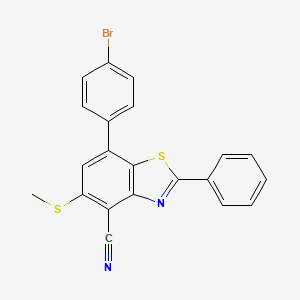
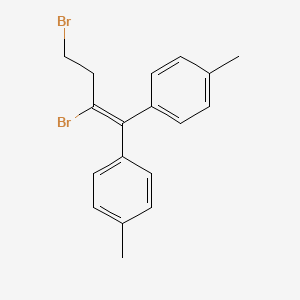
![1,2,3-Trifluoro-5-[2-[2-(3,4,5-trifluorophenyl)ethylsulfonylmethylsulfonyl]ethyl]benzene](/img/structure/B14197891.png)
